
3-(3',5'-DifluorobenZyloxy)phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3’,5’-Difluorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophile, facilitating the formation of carbon-carbon bonds. The presence of the difluorobenzyloxy group enhances its reactivity and selectivity in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3’,5’-Difluorobenzyloxy)phenylzinc bromide typically involves the reaction of 3-(3’,5’-Difluorobenzyloxy)bromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the organozinc compound. The general reaction scheme is as follows:
3-(3’,5’-Difluorobenzyloxy)bromobenzene+Zn→3-(3’,5’-Difluorobenzyloxy)phenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of 3-(3’,5’-Difluorobenzyloxy)phenylzinc bromide involves large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized for high efficiency, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3’,5’-Difluorobenzyloxy)phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the phenylzinc moiety replaces a leaving group in an electrophile.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Addition Reactions: It can add to carbonyl compounds, forming alcohols or ketones.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are often used as catalysts in cross-coupling reactions.
Solvents: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize the organozinc compound.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures to optimize reaction rates.
Major Products
The major products formed from reactions involving 3-(3’,5’-Difluorobenzyloxy)phenylzinc bromide include various substituted aromatic compounds, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(3’,5’-Difluorobenzyloxy)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be employed in the modification of biomolecules, such as peptides and nucleotides, for studying biological processes.
Medicine: It is involved in the development of new drug candidates through its use in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism by which 3-(3’,5’-Difluorobenzyloxy)phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as nucleophilic addition or substitution, depending on the reaction conditions. The difluorobenzyloxy group enhances the reactivity and selectivity of the compound, allowing for precise control over the reaction outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3’,5’-Difluorobenzyloxy)phenylmagnesium bromide: Another organometallic reagent with similar reactivity but different metal center.
3-(3’,5’-Difluorobenzyloxy)phenylboronic acid: Used in Suzuki-Miyaura coupling reactions, offering an alternative to zinc-based reagents.
3-(3’,5’-Difluorobenzyloxy)phenylsilane: Utilized in hydrosilylation reactions, providing different reactivity and selectivity.
Uniqueness
3-(3’,5’-Difluorobenzyloxy)phenylzinc bromide is unique due to its high reactivity and selectivity in cross-coupling reactions. The presence of the difluorobenzyloxy group enhances its stability and reactivity, making it a valuable tool in organic synthesis. Compared to similar compounds, it offers distinct advantages in terms of reaction efficiency and product yield.
Propriétés
Formule moléculaire |
C13H9BrF2OZn |
|---|---|
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
bromozinc(1+);1,3-difluoro-5-(phenoxymethyl)benzene |
InChI |
InChI=1S/C13H9F2O.BrH.Zn/c14-11-6-10(7-12(15)8-11)9-16-13-4-2-1-3-5-13;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1 |
Clé InChI |
FEBSVOJMXDYDBJ-UHFFFAOYSA-M |
SMILES canonique |
C1=C[C-]=CC(=C1)OCC2=CC(=CC(=C2)F)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


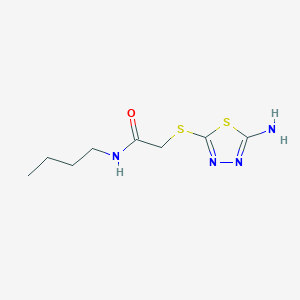


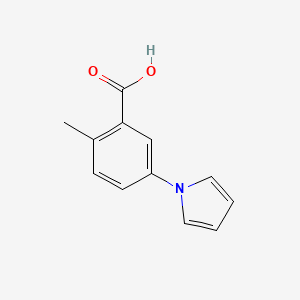
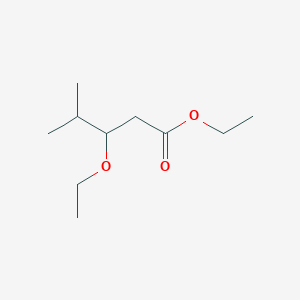
![4-Bromo-2H-benzo[h]chromen-2-one](/img/structure/B14890988.png)
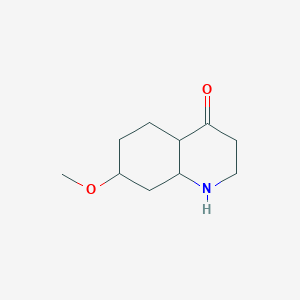

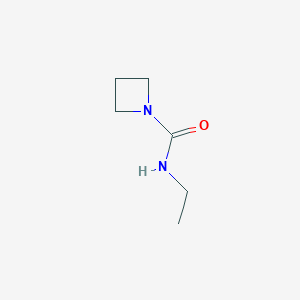

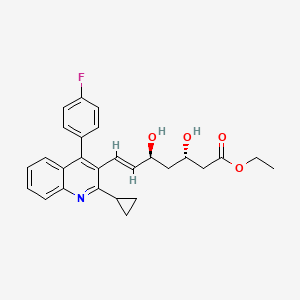
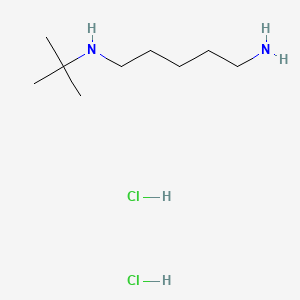

![5-Amino-4',5'-dihydro-2H,3'H-spiro[benzo[b]thiophene-3,2'-furan] 1,1-dioxide](/img/structure/B14891040.png)
